molecular formula C13H12N2O5S B13778474 5-Nitro-2-p-toluidinobenzenesulphonic acid CAS No. 91-28-1

5-Nitro-2-p-toluidinobenzenesulphonic acid

Cat. No.: B13778474
CAS No.: 91-28-1
M. Wt: 308.31 g/mol
InChI Key: IXEBWGZZXCGASZ-UHFFFAOYSA-N
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Description

5-Nitro-2-p-toluidinobenzenesulphonic acid: is an organic compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is characterized by the presence of a nitro group, a toluene moiety, and a sulfonic acid group. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-p-toluidinobenzenesulphonic acid typically involves the nitration of 2-p-toluidinobenzenesulphonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a specific temperature to ensure the selective nitration of the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Nitro-2-p-toluidinobenzenesulphonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for the production of azo dyes, which are widely used in the textile industry .

Biology and Medicine: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It is also investigated for its potential antimicrobial properties .

Industry: The compound finds applications in the manufacturing of specialty chemicals and as a component in various industrial processes. Its unique chemical properties make it suitable for use in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 5-Nitro-2-p-toluidinobenzenesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit antimicrobial effects .

Comparison with Similar Compounds

  • 2-Nitro-4-toluidinobenzenesulphonic acid
  • 4-Nitro-2-toluidinobenzenesulphonic acid
  • 2-Amino-5-nitrobenzenesulphonic acid

Comparison: 5-Nitro-2-p-toluidinobenzenesulphonic acid is unique due to the specific positioning of the nitro and sulfonic acid groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the nitro group influences the compound’s reactivity in electrophilic substitution reactions .

Properties

CAS No.

91-28-1

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

2-(4-methylanilino)-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C13H12N2O5S/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(16)17)8-13(12)21(18,19)20/h2-8,14H,1H3,(H,18,19,20)

InChI Key

IXEBWGZZXCGASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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